5-Methyl-4-[(1e)-naphthalen-1(4h)-ylideneamino]-2-(propan-2-yl)phenol
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Overview
Description
2-Isopropyl-5-methyl-4-(naphthalen-1(4H)-ylideneamino)phenol is an organic compound with a complex structure that includes both phenolic and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methyl-4-(naphthalen-1(4H)-ylideneamino)phenol typically involves a multi-step process. One common method involves the condensation of 2-isopropyl-5-methylphenol with naphthaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methyl-4-(naphthalen-1(4H)-ylideneamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic or naphthyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated phenolic and naphthyl compounds.
Scientific Research Applications
2-Isopropyl-5-methyl-4-(naphthalen-1(4H)-ylideneamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methyl-4-(naphthalen-1(4H)-ylideneamino)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the naphthyl group can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: A simpler phenolic compound with similar structural features.
Naphthaldehyde: A naphthyl-containing aldehyde used in the synthesis of the target compound.
4-(Naphthalen-1(4H)-ylideneamino)phenol: A related compound with a similar imine linkage.
Uniqueness
2-Isopropyl-5-methyl-4-(naphthalen-1(4H)-ylideneamino)phenol is unique due to its combination of phenolic and naphthyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6320-00-9 |
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Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-methyl-4-(4H-naphthalen-1-ylideneamino)-2-propan-2-ylphenol |
InChI |
InChI=1S/C20H21NO/c1-13(2)17-12-19(14(3)11-20(17)22)21-18-10-6-8-15-7-4-5-9-16(15)18/h4-7,9-13,22H,8H2,1-3H3 |
InChI Key |
LFMOQPQBDLZSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C2C=CCC3=CC=CC=C32)C(C)C)O |
Origin of Product |
United States |
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